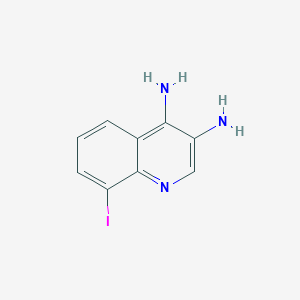

8-Iodoquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8IN3 |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

8-iodoquinoline-3,4-diamine |

InChI |

InChI=1S/C9H8IN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13) |

InChI Key |

WXSVQAVAWBLJPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)I)N)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 8 Iodoquinoline 3,4 Diamine

Reactions Involving the Iodo Moiety

The iodine atom attached to the quinoline (B57606) core is a highly effective leaving group, particularly in metal-catalyzed reactions. Its reactivity is significantly greater than that of lighter halogens like bromine or chlorine, enabling selective functionalization at the C8 position.

The carbon-iodine bond in 8-Iodoquinoline-3,4-diamine is particularly susceptible to oxidative addition by palladium(0) complexes, initiating a catalytic cycle for various cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Reaction : This reaction couples the iodoquinoline with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.orgharvard.edu The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com This method is highly efficient for creating biaryl structures or introducing alkyl and vinyl groups at the C8 position. libretexts.org The high reactivity of the aryl-iodo bond allows for selective coupling even in the presence of other, less reactive halides. nih.gov

Sonogashira Reaction : To introduce an alkyne moiety at the C8 position, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the iodoquinoline with a terminal alkyne in the presence of an amine base. libretexts.org The reaction is typically run under mild conditions and is a cornerstone for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org Modified, copper-free Sonogashira protocols have also been developed for the functionalization of quinoline systems. researchgate.net

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the iodoquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The process utilizes a palladium catalyst with specialized phosphine (B1218219) ligands. libretexts.org The Buchwald-Hartwig amination has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgacsgcipr.org It provides a direct route to introduce diverse amino substituents at the C8 position of the quinoline ring.

The table below summarizes typical conditions for these palladium-catalyzed reactions involving aryl iodides.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Na₂CO₃, K₃PO₄ | Dioxane/Water, Toluene, DMF |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DiPEA | THF, DMF |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, SPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Metal-halogen exchange is a fundamental reaction that transforms an organic halide into an organometallic compound. wikipedia.org The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for this transformation, particularly lithium-halogen exchange. researchgate.net

This reaction typically involves treating the iodoquinoline with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The exchange is rapid and kinetically controlled, following the reactivity trend of I > Br > Cl. wikipedia.orgharvard.edu The process results in the formation of a highly reactive 8-lithioquinoline-3,4-diamine species. This newly generated organometallic reagent serves as a powerful nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide array of functional groups at the C8 position. This two-step sequence provides a synthetic route that is complementary to palladium-catalyzed cross-coupling methods.

The iodine atom in this compound can participate in halogen bonding, which is a non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site. nih.govmdpi.com This interaction is highly directional and has emerged as a valuable tool in supramolecular chemistry and crystal engineering for the rational design of solid-state structures. mdpi.com

The iodine atom, being large and polarizable, is an effective halogen bond donor. In the context of the quinoline structure, it can form directional bonds with Lewis bases such as anions or lone-pair-possessing heteroatoms (N, O, S). nih.gov For instance, studies on the related compound 7-iodo-8-hydroxyquinolinium 5-sulfonate have shown that the iodo group can direct the formation of one-dimensional infinite chains in the crystal lattice through halogen bonding. nih.gov This capacity for specific, directional interactions suggests that this compound can be utilized as a building block for constructing complex, ordered supramolecular assemblies.

Reactivity of the Diamine Functionalities

The vicinal diamine groups at the C3 and C4 positions constitute a highly reactive nucleophilic center, enabling a variety of derivatization and cyclization reactions.

The primary amine groups of this compound can readily undergo standard amine derivatization reactions. These transformations are useful for modifying the molecule's physicochemical properties or for introducing functionalities for further conjugation.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This can be done selectively at one or both amine groups depending on the reaction conditions.

Alkylation : The amine groups can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

Condensation : The diamines can react with aldehydes or ketones to form Schiff bases or related condensation products.

These derivatization reactions allow for fine-tuning of the molecule's structure and properties. nih.gov

The ortho-diamine arrangement is a classic precursor for the synthesis of fused five-membered heterocyclic rings. This cyclocondensation reactivity is one of the most important transformations of this compound, leading to the formation of polycyclic systems with significant biological and material science applications.

The reaction of the diamine with a one-carbon electrophile results in the formation of a fused imidazole (B134444) ring, yielding an imidazo[4,5-c]quinoline core structure. nih.gov This transformation is a key step in the synthesis of a class of compounds known as imidazoquinolines, which are known for their immunomodulatory activity. nih.gov The choice of the one-carbon unit determines the substituent at the C2 position of the newly formed imidazole ring.

The table below provides examples of common reagents used in cyclocondensation reactions with ortho-diamines and the resulting fused heterocyclic systems.

| Reagent | Resulting Fused Ring System |

| Formic Acid / Triethyl Orthoformate | Imidazole (unsubstituted at C2) |

| Aldehyd (R-CHO) | 2-Substituted Imidazole |

| Carboxylic Acid (R-COOH) / Esters | 2-Substituted Imidazole |

| Phosgene / Thiophosgene | Imidazolone / Imidazolethione |

| Cyanogen Bromide | 2-Aminoimidazole |

These cyclocondensation reactions provide a robust platform for generating a library of complex, functionalized heterocyclic compounds based on the this compound scaffold.

Investigations into Regioselective Transformations and Directed Functionalization

There is no available scientific literature detailing investigations into the regioselective transformations or directed functionalization of this compound. The inherent functionalities of the molecule, namely the iodo group at the C8 position and the vicinal diamine at the C3 and C4 positions, suggest a rich potential for various chemical reactions. However, without experimental data, any discussion on regioselectivity would be purely speculative.

The amino groups could theoretically direct electrophilic aromatic substitution, while the iodo group is a versatile handle for transition-metal-catalyzed cross-coupling reactions. The interplay between these functional groups in directing the regiochemical outcome of reactions remains an unexplored area of research.

Mechanistic Studies of Reactions Involving this compound

Consistent with the lack of information on its reactivity, there are no mechanistic studies published concerning reactions that involve this compound. Elucidation of reaction mechanisms, including the identification of intermediates, transition states, and the kinetics of transformations, is fundamental to understanding and optimizing chemical processes. Future research in this area would be necessary to characterize the mechanistic details of any reactions this compound might undergo.

Derivatization and Advanced Functionalization Strategies Based on the 8 Iodoquinoline 3,4 Diamine Scaffold

Synthesis of Substituted Quinoline (B57606) Analogs

The iodo group at the 8-position of the 8-Iodoquinoline-3,4-diamine scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position. These reactions are foundational for creating libraries of novel quinoline analogs with tailored electronic and steric properties.

Prominent among these methods is the Suzuki-Miyaura coupling , which facilitates the formation of a carbon-carbon bond between the quinoline core and various aryl or vinyl boronic acids or esters. This reaction is instrumental in synthesizing biaryl quinoline derivatives. For instance, the coupling of an iodoquinoline with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, allows for the introduction of diverse aromatic and heteroaromatic rings at the 8-position. The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partners.

Another powerful tool for C-C bond formation is the Sonogashira coupling , which involves the reaction of the iodoquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method provides a direct route to 8-alkynylquinoline derivatives, which are valuable intermediates for further transformations or as final products with unique electronic and structural features. The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance.

Furthermore, the Buchwald-Hartwig amination offers a robust method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of the 8-iodoquinoline (B173137) scaffold with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. This strategy is particularly useful for synthesizing 8-aminoquinoline (B160924) derivatives, a class of compounds with significant biological activities. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the success of this transformation and can be tailored to the specific amine coupling partner.

| Coupling Reaction | Reactant | Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | C-C | 8-Aryl/Vinyl-quinoline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (sp) | 8-Alkynyl-quinoline |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Phosphine Ligand | C-N | 8-Amino-quinoline |

Access to Polyfunctionalized Quinoline Derivatives

The strategic combination of reactions targeting both the iodo and diamine functionalities of this compound allows for the synthesis of polyfunctionalized quinoline derivatives. This approach enables the installation of multiple, distinct functional groups onto the quinoline core, leading to molecules with complex substitution patterns and diverse properties.

A common strategy involves first modifying the 8-position via a palladium-catalyzed cross-coupling reaction, as described in the previous section. The resulting substituted 3,4-diaminoquinoline can then undergo further reactions at the diamine moiety. For example, after a Suzuki-Miyaura coupling to introduce an aryl group at the 8-position, the 3,4-diamine can be condensed with various electrophiles.

The vicinal diamine is a versatile functional group that can participate in a variety of cyclization and condensation reactions. For instance, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, leads to the formation of fused pyrazine (B50134) rings, yielding quinolino[3,4-b]pyrazine systems. Similarly, condensation with carboxylic acids or their derivatives can be used to form fused imidazole (B134444) rings, resulting in imidazo[4,5-c]quinoline structures.

The sequential nature of these functionalization steps provides a high degree of control over the final molecular structure. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, as it allows for the systematic variation of substituents at different positions of the quinoline scaffold.

| Reaction Site | Reaction Type | Reagent | Resulting Functional Group/Ring System |

| 8-Iodo | Suzuki-Miyaura Coupling | Arylboronic Acid | 8-Aryl |

| 3,4-Diamine | Condensation | α-Dicarbonyl Compound | Fused Pyrazine Ring |

| 3,4-Diamine | Condensation | Carboxylic Acid/Derivative | Fused Imidazole Ring |

Utilization as a Building Block for Complex Heterocyclic Architectures

The unique arrangement of functional groups in this compound makes it an exceptional building block for the construction of complex, multi-ring heterocyclic architectures. The ability to perform sequential and site-selective reactions is key to its utility in synthesizing novel and intricate molecular frameworks.

One important application is in the synthesis of fused polycyclic aromatic systems. Following an initial cross-coupling reaction at the 8-position, the diamine functionality can be used to construct additional heterocyclic rings. For example, a Sonogashira coupling to introduce an ethynyl (B1212043) group at the 8-position, followed by an intramolecular cyclization involving one of the amino groups, can lead to the formation of novel fused ring systems.

Furthermore, the 3,4-diamine moiety is a precursor to various heterocyclic rings through condensation reactions. Reaction with isatins or their derivatives can lead to the formation of complex indole-annulated quinoline systems. The reactivity of the diamine allows for the construction of five-, six-, or even seven-membered heterocyclic rings fused to the quinoline core, depending on the nature of the condensing partner.

The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones represents another example of the utility of quinoline-based diamines in constructing complex heterocyclic systems. Although not directly starting from this compound, the synthesis of such structures highlights the potential of the diamine functionality to participate in multi-component reactions to build intricate scaffolds.

The strategic derivatization of the 8-iodo group prior to or after the formation of these fused ring systems further expands the molecular diversity that can be achieved. This approach has been utilized to create libraries of complex molecules for screening in drug discovery programs and for the development of novel materials with specific photophysical or electronic properties.

| Starting Scaffold | Key Reactions | Resulting Heterocyclic Architecture |

| This compound | 1. Sonogashira Coupling2. Intramolecular Cyclization | Fused Polycyclic Aromatic Systems |

| This compound | 1. Condensation with Isatin | Indole-annulated Quinolines |

| Substituted Quinoline Diamine | Multi-component Reaction | Pyrrolo[3,4-c]quinoline derivatives |

Coordination Chemistry and Ligand Properties of 8 Iodoquinoline 3,4 Diamine Derivatives

Computational and Theoretical Investigations of 8 Iodoquinoline 3,4 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For 8-Iodoquinoline-3,4-diamine, DFT calculations would be employed to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations also yield crucial information about the molecule's electronic properties.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the this compound molecule. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

The following table illustrates typical reactivity parameters that would be calculated for this compound using DFT. The values presented are hypothetical and for illustrative purposes only, based on general findings for similar heterocyclic compounds.

| Parameter | Symbol | Typical Calculation Method | Predicted Significance for this compound |

| HOMO Energy | EHOMO | B3LYP/6-311++G(d,p) | The presence of amino groups would likely lead to a relatively high HOMO energy, indicating a propensity to act as an electron donor. |

| LUMO Energy | ELUMO | B3LYP/6-311++G(d,p) | The electron-withdrawing nature of the iodine atom and the quinoline (B57606) ring system would contribute to a lower LUMO energy, suggesting electrophilic character. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | A moderate energy gap would be expected, indicating a balance between stability and reactivity, typical for functionalized aromatic systems. |

| Electronegativity | χ | -(IP + EA)/2 | The presence of nitrogen and iodine atoms would result in a relatively high electronegativity. |

| Chemical Hardness | η | (IP - EA)/2 | This value would provide insight into the molecule's polarizability and overall reactivity. |

| Electrophilicity Index | ω | μ²/2η | A significant electrophilicity index would suggest that the molecule can act as a good electrophile in reactions. |

Theoretical Determination of pKa Values and Acidity/Basicity Profiles

The pKa values of this compound are critical for understanding its behavior in biological systems and for designing synthetic routes. Computational methods can predict these values with reasonable accuracy. The process typically involves calculating the Gibbs free energy of the protonated and deprotonated forms of the molecule in a solvent, often water, using a combination of quantum mechanics and a continuum solvation model. peerj.com

For this compound, there are several potential sites for protonation and deprotonation: the two amino groups and the nitrogen atom of the quinoline ring. Theoretical calculations would determine the most likely site of protonation and the relative basicity of these nitrogen atoms. The acidity of the amino protons could also be assessed. The predicted pKa values would help in understanding the charge state of the molecule at different pH values.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information helps in understanding reaction kinetics and selectivity. For instance, if this compound were to undergo an electrophilic aromatic substitution, computational modeling could predict the most likely position of substitution by calculating the energies of the possible intermediates.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its interactions with other molecules, such as biological receptors. Conformational analysis of this compound would involve identifying the different possible spatial arrangements of its atoms (conformers) and determining their relative energies. This is particularly relevant for the orientation of the amino groups relative to the quinoline ring.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound over time. nih.gov By simulating the motion of the atoms, MD can reveal how the molecule behaves in a solvent, its conformational flexibility, and its interactions with other molecules. This information is especially important for understanding how the molecule might bind to a biological target.

Advanced Spectroscopic and Structural Elucidation of 8 Iodoquinoline 3,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and chemical environment of each atom within the 8-Iodoquinoline-3,4-diamine framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring relationships of protons. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core and the amine protons. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their positions relative to one another. The protons of the two amine groups (-NH₂) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The quinoline ring system would display nine distinct signals corresponding to its nine carbon atoms. The positions of these signals are influenced by the attached functional groups (iodo and diamine). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ carbons, although only CH carbons are present in the aromatic core of the parent compound.

2D NMR Techniques: To unambiguously assign the signals, 2D NMR experiments are employed. sdsu.eduscience.govwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduwalisongo.ac.id It is crucial for tracing the connectivity of protons within the benzene (B151609) and pyridine (B92270) rings of the quinoline scaffold.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on their known proton assignments.

Below are tables representing the expected NMR data for the parent compound, this compound.

Interactive Data Table: Predicted ¹H NMR Data for this compound Note: Data are hypothetical and based on typical chemical shifts for substituted quinolines. Actual values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.7 | s | - |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-6 | 7.3 - 7.5 | t | 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | d | 7.0 - 8.0 |

| 3-NH₂ | 5.0 - 6.0 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound Note: Data are hypothetical and based on typical chemical shifts for substituted quinolines. Actual values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 135 - 140 |

| C-4 | 140 - 145 |

| C-4a | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 125 - 128 |

| C-7 | 130 - 135 |

| C-8 | 90 - 95 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a synthesized compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition. nih.govmdpi.com For this compound, HRMS would be used to verify that the experimental mass corresponds to the calculated exact mass of its molecular ion (e.g., [M+H]⁺).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecular ion. researchgate.net By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain further confidence in the proposed structure. The fragmentation of the quinoline core often involves characteristic losses of small molecules or radicals, which can be diagnostic for the substitution pattern. For instance, the loss of iodine or amine-related fragments would be expected for this compound.

Interactive Data Table: HRMS Data for this compound (C₉H₈IN₃)

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M+H]⁺ | 285.9836 | 285.983x |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide conclusive evidence for the structure in solution and the gas phase, single-crystal X-ray crystallography offers the most definitive structural proof by mapping the precise arrangement of atoms in the solid state. durham.ac.ukmdpi.com This technique provides a three-dimensional model of the molecule, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For a compound like this compound, X-ray analysis would confirm the planarity of the quinoline ring system and the specific geometry of the substituent groups. mdpi.com Crucially, it would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the two amine groups and potential halogen bonding involving the iodine atom. These non-covalent interactions are fundamental to understanding the supramolecular chemistry and physical properties of the material. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Quinoline Derivative Note: Data are hypothetical and represent typical values for such compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 12.0 - 13.0 |

| β (°) | 95 - 105 |

| C-N bond length (Å) | 1.35 - 1.40 |

Application of Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy, Circular Dichroism)

Other spectroscopic methods provide additional, complementary structural information.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. Aromatic systems like quinoline exhibit characteristic absorption bands resulting from π → π* transitions. mdpi.com The spectrum of this compound would be expected to show distinct absorption maxima (λ_max_), and the positions and intensities of these bands are influenced by the substituents on the quinoline ring. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). derpharmachemica.com For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the amine groups (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the aromatic quinoline ring (1400-1600 cm⁻¹), and C-I stretching (in the far-IR region, typically 500-600 cm⁻¹). researchgate.netresearchgate.net

Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. Since this compound is an achiral molecule (it possesses a plane of symmetry and is superimposable on its mirror image), it would not exhibit a CD spectrum. This technique would only become relevant for chiral derivatives of this compound.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Region |

|---|---|---|

| UV-Vis | λ_max_ 1 | ~250-270 nm |

| UV-Vis | λ_max_ 2 | ~340-360 nm |

| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |

| IR | C=C, C=N stretch (aromatic) | 1400 - 1600 cm⁻¹ |

Strategic Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Fused Polycyclic Systems

The most direct and well-established role of a quinoline-3,4-diamine (B1585804) structure is as a precursor to fused polycyclic heteroaromatic systems, particularly imidazo[4,5-c]quinolines. This class of compounds is renowned for its potent immunological activity. The synthesis of the fused imidazole (B134444) ring is achieved through the cyclization of the vicinal 3,4-diamine groups with a variety of one-carbon synthons.

In this context, 8-Iodoquinoline-3,4-diamine serves as the ideal starting material for producing 8-Iodo-1H-imidazo[4,5-c]quinolines. The general synthetic route involves the condensation of the diamine with reagents such as orthoesters or carboxylic acids (and their derivatives), followed by cyclization. For instance, reacting this compound with trimethyl orthovalerate would yield a 2-butyl-8-iodo-1H-imidazo[4,5-c]quinoline intermediate nih.gov.

The presence of the iodine atom at the 8-position is of significant strategic value. It remains intact during the imidazole ring formation and serves as a crucial handle for subsequent post-cyclization modifications. This allows for the introduction of diverse substituents through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings), enabling the synthesis of complex, polycyclic molecules that would be difficult to access through other routes. This two-stage approach—first forming the core fused ring system and then diversifying via the iodo group—is a powerful strategy in modern organic synthesis.

Table 1: Representative Cyclization Reactions for Imidazo[4,5-c]quinoline Formation

| Reagent | Resulting Fused Ring Substituent (at C2) |

|---|---|

| Formic Acid | Unsubstituted |

| Orthoesters (e.g., Triethyl orthoformate) | Unsubstituted |

| Aldehydes (followed by oxidation) | Variously substituted |

Key Building Block for the Construction of Functionalized Quinoline (B57606) Libraries

The concept of combinatorial chemistry and the generation of chemical libraries are central to modern drug discovery and materials science. These libraries, comprising systematically varied structures, allow for high-throughput screening to identify compounds with desired properties. This compound is an exemplary building block for constructing such functionalized quinoline libraries due to its multiple points of diversification nih.gov.

The three functional groups offer orthogonal reactivity:

The Iodine Atom: As a halogen, the iodine at the C8 position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular diversity.

The Amino Groups (N3 and N4): The two amine groups can undergo a vast range of reactions, including acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines or other heterocyclic rings (as discussed in section 8.1). The relative reactivity of the two amines can potentially be controlled by steric or electronic factors, allowing for selective functionalization.

By systematically varying the reactants at each of these three positions, a large and diverse library of novel quinoline derivatives can be rapidly synthesized. For example, a three-component reaction could involve a Suzuki coupling at the C8-iodo position, acylation at one amino group, and reductive amination at the other. This modular approach is highly efficient for exploring the chemical space around the quinoline scaffold to optimize biological activity or material properties nih.gov.

Scaffold in the Development of Advanced Chemical Tools for Research

Beyond its role in generating libraries for screening, this compound serves as an excellent scaffold for the rational design of sophisticated chemical tools used in biological research. Chemical probes, affinity labels, and fluorescent sensors are critical for studying cellular processes, and the quinoline structure is a common core for such tools.

The strategic placement of the iodine atom is again key. It provides a reliable chemical handle for attaching reporter groups without significantly altering the core structure's interaction with biological targets. For instance:

Fluorescent Probes: A fluorophore can be attached via a Sonogashira coupling to the C8 position, creating a fluorescent quinoline derivative. Such probes can be used to visualize biological targets or monitor changes in the cellular environment.

Affinity-Based Probes: Biotin or other affinity tags can be linked at the C8 position to facilitate the isolation and identification of protein targets (pull-down assays).

Photoaffinity Labels: A photoreactive group (like a diazirine or benzophenone) can be installed at the C8 position. Upon photoactivation, the probe forms a covalent bond with its biological target, enabling permanent labeling and identification.

The 3,4-diamine moiety can be used to modulate the physicochemical properties of the resulting tool, such as solubility and cell permeability, or to incorporate other functionalities that direct the molecule to a specific cellular location. This ability to create multifunctional molecules makes this compound a valuable platform for developing next-generation chemical biology tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.